Butyl-but-2-ynyl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Butyl-but-2-ynyl-amine” is an organic compound that is part of a collection of unique chemicals . It is a versatile chemical compound with diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis.

Synthesis Analysis

The synthesis of “Butyl-but-2-ynyl-amine” and similar compounds often involves multistage procedures that require a significant amount of time, electricity, and hard-to-access starting materials . The synthesis of amines typically involves the reaction of aqueous methyl or ethylamine with allyl chloride or prop-2-ynyl bromide .

Molecular Structure Analysis

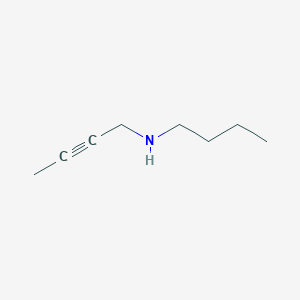

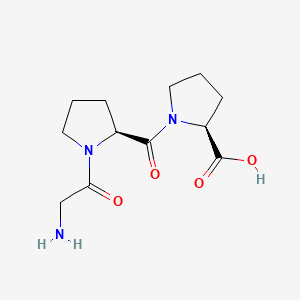

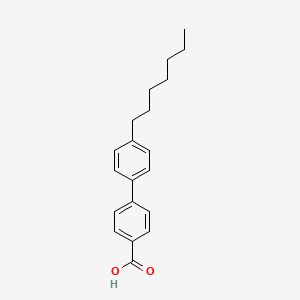

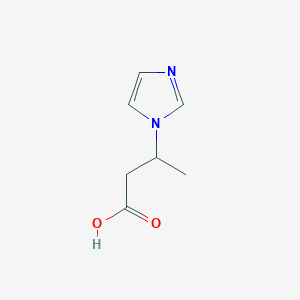

The empirical formula of “Butyl-but-2-ynyl-amine” is C8H15N, and its molecular weight is 125.21 . The SMILES string representation of its structure is CCCCNCC#CC .

Chemical Reactions Analysis

Amines, including “Butyl-but-2-ynyl-amine”, can react rapidly with acid chlorides or acid anhydrides to form amides . This reaction typically occurs rapidly at room temperature and provides high reaction yields .

Physical And Chemical Properties Analysis

“Butyl-but-2-ynyl-amine” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

科学的研究の応用

CO2 Capture

Butyl-but-2-ynyl-amine has been studied for its application in CO2 capture. A room temperature ionic liquid incorporating a cation with an appended amine group, which includes the structure of butyl-but-2-ynyl-amine, has shown efficiency in capturing CO2 by forming a carbamate salt. This process is reversible, allowing for repeated recycling of the ionic liquid, making it a promising solution for CO2 sequestration (Bates et al., 2002).

Protection of Amines in Synthesis

Butyl-but-2-ynyl-amine has been used in the development of a novel C2-symmetric protecting group for amines, known as but-2-ynylbisoxycarbonyl (Bbc). This group can be deblocked under neutral conditions, and its application in peptide synthesis demonstrates its potential in organic chemistry (Ramesh & Chandrasekaran, 2005).

Chemical Synthesis

The compound has been utilized in the synthesis of various chemical structures. For instance, N-substituted but-2-ynyl, allyl, and 4-aryloxy-2-butynyl-N-methyl anilines have been synthesized using butyl-but-2-ynyl-amine, demonstrating its versatility in chemical synthesis (Majumdar et al., 2006).

Synthesis of Isothiocyanates

Butyl-but-2-ynyl-amine has been involved in the synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. This process offers a simple and effective method for transforming alkyl and aryl amines to their corresponding isothiocyanates, a reaction significant in various chemical syntheses (Munch et al., 2008).

Hydrohydrazination and Hydroazidation of Olefins

Butyl-but-2-ynyl-amine has been studied in the context of hydrohydrazination and hydroazidation reactions of olefins. These reactions are important for the functionalization of olefins and have broad scope, including the use of butyl-but-2-ynyl-amine derivatives (Waser et al., 2006).

Polyaminosubstituted Phthalocyanines Synthesis

In the synthesis of polyaminosubstituted phthalocyanines, butyl-but-2-ynyl-amine is used as a nucleophile. This application demonstrates the compound's role in creating complex organic structures, which are useful in materials science and catalysis (Leznoff et al., 2007).

Radical-Mediated Thiol-Ene Reactions

The compound plays a role in retarding the radical-mediated thiol-ene coupling reactions. Its basicity influences the efficacy of these reactions, which are significant in polymer chemistry and materials science (Love et al., 2018).

Safety And Hazards

将来の方向性

“Butyl-but-2-ynyl-amine” has diverse applications in scientific research, particularly in the fields of catalysis and organic synthesis. Its unique properties make it an invaluable tool for advancing knowledge and innovation.

Relevant Papers

Relevant papers related to “Butyl-but-2-ynyl-amine” can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .

特性

IUPAC Name |

N-but-2-ynylbutan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-3-5-7-9-8-6-4-2/h9H,3,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDPHGUGBHLNNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389986 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl-but-2-ynyl-amine | |

CAS RN |

436099-56-8 |

Source

|

| Record name | Butyl-but-2-ynyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)